N-ethyl-1,2-dioleoylphosphatidylethanolamine N-ethyl-1,2-dioleoylphosphatidylethanolamine
Brand Name: Vulcanchem
CAS No.: 121521-33-3
VCID: VC0056164
InChI: InChI=1S/C43H82NO8P/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42(45)49-39-41(40-51-53(47,48)50-38-37-44-6-3)52-43(46)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h19-22,41,44H,4-18,23-40H2,1-3H3,(H,47,48)/b21-19+,22-20+
SMILES: CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC)OC(=O)CCCCCCCC=CCCCCCCCC
Molecular Formula: C43H82NO8P
Molecular Weight: 772.1 g/mol

N-ethyl-1,2-dioleoylphosphatidylethanolamine

CAS No.: 121521-33-3

Main Products

VCID: VC0056164

Molecular Formula: C43H82NO8P

Molecular Weight: 772.1 g/mol

N-ethyl-1,2-dioleoylphosphatidylethanolamine - 121521-33-3

CAS No. 121521-33-3
Product Name N-ethyl-1,2-dioleoylphosphatidylethanolamine
Molecular Formula C43H82NO8P
Molecular Weight 772.1 g/mol
IUPAC Name [3-[2-(ethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate
Standard InChI InChI=1S/C43H82NO8P/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42(45)49-39-41(40-51-53(47,48)50-38-37-44-6-3)52-43(46)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h19-22,41,44H,4-18,23-40H2,1-3H3,(H,47,48)/b21-19+,22-20+
Standard InChIKey DZYSBRAFLSOLER-FLFKKZLDSA-N
Isomeric SMILES CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC)OC(=O)CCCCCCC/C=C/CCCCCCCC
SMILES CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC)OC(=O)CCCCCCCC=CCCCCCCCC
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC)OC(=O)CCCCCCCC=CCCCCCCCC
Synonyms N-ethyl-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine
N-ethyl-1,2-dioleoylphosphatidylethanolamine
N-ethyl-DOPE
PubChem Compound 6449932
Last Modified Nov 11 2021
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